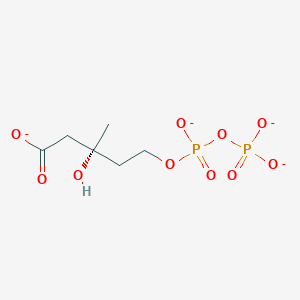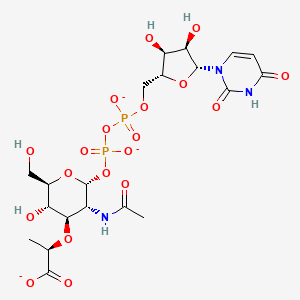
UDP-N-acetylmuramic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-N-acetyl-alpha-D-muramate(3-) is a UDP-N-acetyl-D-muramate(3-) in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate base of an UDP-N-acetyl-alpha-D-muramic acid.
A nucleoside diphosphate sugar which is formed from UDP-N-acetylglucosamine and phosphoenolpyruvate. It serves as the building block upon which peptidoglycan is formed.
Wissenschaftliche Forschungsanwendungen
Synthesis Optimization
UDP-N-acetylmuramic acid (UDP-MurNAc) is vital in bacterial peptidoglycan biosynthesis. Humljan et al. (2008) optimized its synthesis, focusing on muramyl phosphate and UMP-morpholidate coupling, enabling reproducible multi-gram scale production (Humljan et al., 2008).
Enzymatic Synthesis
Raymond et al. (2003) developed an enzymatic scheme for UDP-MurNAc synthesis using Escherichia coli enzymes, facilitating its availability for peptidoglycan pathway studies (Raymond, Price, & Pavelka, 2003).
Structural Analysis
Mol et al. (2003) examined Haemophilus influenzae MurC, which catalyzes the addition of the first amino acid to the cytoplasmic precursor of bacterial cell wall peptidoglycan. They determined crystal structures of MurC in complex with UDP-MurNAc, providing insights into its functioning (Mol et al., 2003).
Recycling Pathway in Gram-negative Bacteria
Gisin et al. (2013) identified a salvage pathway in Gram-negative bacteria that bypasses de novo biosynthesis of UDP-MurNAc, offering a rationale for intrinsic fosfomycin resistance (Gisin et al., 2013).
Role in Antibiotic Resistance
Renner-Schneck et al. (2015) provided the first structural analysis of MurNAc-α1-P uridylyltransferase MurU, part of a cell wall recycling pathway in Gram-negative bacteria that contributes to high intrinsic resistance to fosfomycin (Renner-Schneck et al., 2015).
Exploration of Ligase Function
Kurokawa et al. (2007) explored Staphylococcus aureus MurC's role in L-alanine recognition, crucial for peptidoglycan biosynthesis. They characterized a temperature-sensitive mutation, providing experimental evidence supporting MurC's structural information (Kurokawa et al., 2007).
Impact on Peptidoglycan Production
Hervé et al. (2007) studied Escherichia coli's UDP-N-acetylmuramate:l-Alanyl-γ-d-Glutamyl-meso-Diaminopimelate ligase, highlighting its recycling role in peptidoglycan biosynthesis (Hervé, Boniface, Gobec, Blanot, & Mengin-Lecreulx, 2007).
Drug Development
Frlan et al. (2008) designed N-benzylidenesulfonohydrazide compounds as inhibitors of this compound:L-alanine ligase, essential in bacterial cell-wall biosynthesis, indicating potential as antibacterial agents (Frlan et al., 2008).
Eigenschaften
Molekularformel |
C20H28N3O19P2-3 |
|---|---|
Molekulargewicht |
676.4 g/mol |
IUPAC-Name |
(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate |
InChI |
InChI=1S/C20H31N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,7,9-10,12-17,19,24,27-29H,5-6H2,1-2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/p-3/t7-,9-,10-,12-,13-,14-,15-,16-,17-,19-/m1/s1 |
InChI-Schlüssel |
NQBRVZNDBBMBLJ-MQTLHLSBSA-K |
Isomerische SMILES |
C[C@H](C(=O)[O-])O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
SMILES |
CC(C(=O)[O-])OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Kanonische SMILES |
CC(C(=O)[O-])OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Synonyme |
Acetylmuramic Acid, UDP Acid, UDP Acetylmuramic UDP Acetylmuramic Acid Uridine Diphosphate N Acetylmuramic Acid Uridine Diphosphate N-Acetylmuramic Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




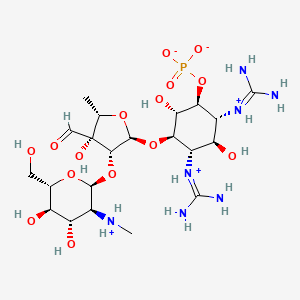
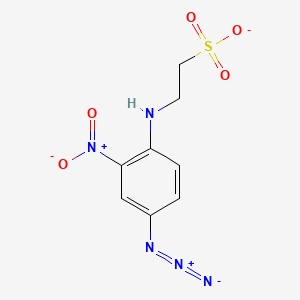
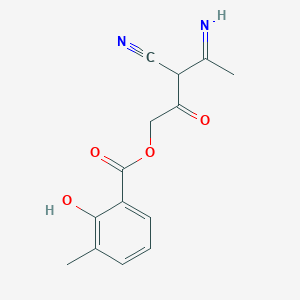
![5-ethyl-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1264277.png)

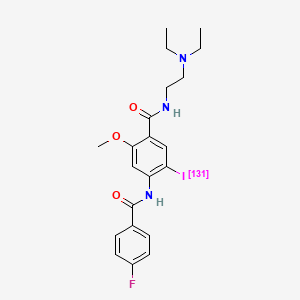
![2-Chloro-1,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromene-4,6-dione](/img/structure/B1264284.png)
